

# 6-Bromo-5-chloropyridin-3-amine chemical properties

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## Compound of Interest

Compound Name: **6-Bromo-5-chloropyridin-3-amine**

Cat. No.: **B146417**

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An In-depth Technical Guide to **6-Bromo-5-chloropyridin-3-amine**: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-Bromo-5-chloropyridin-3-amine** is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. As a substituted aminopyridine, its structure features a pyridine ring functionalized with an amine group and two different halogen atoms, bromine and chlorine. This arrangement of functional groups provides a versatile scaffold for the synthesis of more complex molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds, coupled with the directing effects of the amino group, makes it a valuable building block for creating diverse chemical libraries. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic applications, and experimental protocols relevant to drug discovery and development.

## Core Chemical and Physical Properties

The fundamental properties of **6-Bromo-5-chloropyridin-3-amine** are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

Property	Data	Reference(s)
IUPAC Name	6-bromo-5-chloropyridin-3-amine	<a href="#">[1]</a>
CAS Number	130284-52-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	207.46 g/mol	<a href="#">[2]</a>
Appearance	Solid	<a href="#">[2]</a>
Purity	Commercially available with ≥96% purity	<a href="#">[2]</a>
InChI Key	KGBNUUDFDLHULJP- UHFFFAOYSA-N	<a href="#">[1]</a>
Canonical SMILES	C1=C(C=NC(=C1Cl)Br)N	<a href="#">[1]</a>

## Expected Spectral Properties

While specific spectral data can vary with the solvent and instrument used, the following table outlines the expected characteristics for <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy, which are crucial for structural verification.

Spectrum Type	Expected Characteristics
<sup>1</sup> H NMR	<p>The spectrum is expected to show three main signals:</p> <ul style="list-style-type: none"><li>• Two Aromatic Protons: Two distinct signals in the aromatic region (typically <math>\delta</math> 7.0-8.5 ppm), appearing as doublets due to coupling with each other. The proton at C2 will be downfield relative to the proton at C4 due to proximity to the electronegative ring nitrogen.</li><li>• Amine Protons: A broad singlet corresponding to the two protons of the amino (-NH<sub>2</sub>) group. The chemical shift of this signal is variable and depends on concentration and solvent.</li></ul>
<sup>13</sup> C NMR	<p>The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring, as they are in unique chemical environments. The carbons attached to the halogens (C5 and C6) and the amino group (C3) will have their chemical shifts significantly influenced by these substituents.</p>
Mass Spec.	<p>The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (<sup>19</sup>Br/<sup>81</sup>Br in ~1:1 ratio) and one chlorine atom (<sup>35</sup>Cl/<sup>37</sup>Cl in ~3:1 ratio), which is invaluable for confirming the elemental composition.</p>

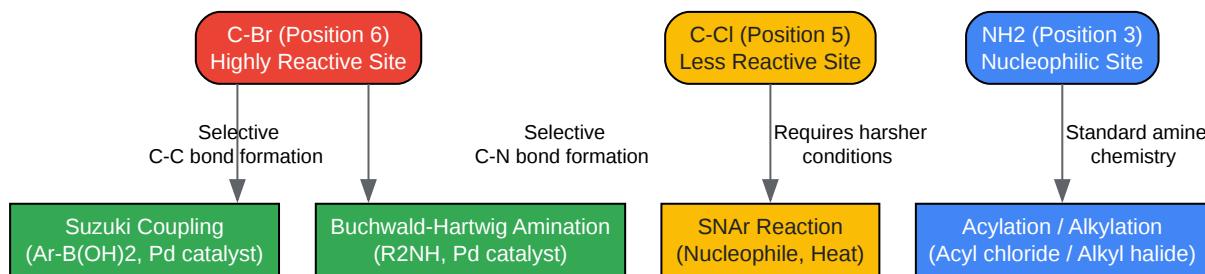
## Reactivity and Synthetic Utility

The synthetic value of **6-Bromo-5-chloropyridin-3-amine** stems from the differential reactivity of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

- Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 6-position is significantly more reactive than the carbon-chlorine bond at the 5-position in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This allows for selective functionalization at the C6 position while leaving the C5-Cl bond intact for subsequent transformations. The 6-position is activated by its proximity (ortho) to the ring nitrogen.[3][4]

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can undergo nucleophilic aromatic substitution, although this typically requires harsher conditions compared to halogens at the 2- or 4-positions. The amino group is a strong activating group, but its effect is most pronounced at the ortho and para positions.
- Amine Group Reactivity: The amino group at the 3-position can be diazotized, acylated, or alkylated, providing another handle for derivatization.



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**Figure 1:** Reactivity profile of **6-Bromo-5-chloropyridin-3-amine**.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this building block and its subsequent use in a cornerstone reaction for drug discovery.

### Protocol 1: Representative Synthesis via Electrophilic Bromination

This protocol is adapted from the synthesis of the closely related analog, 2-bromo-6-chloropyridin-3-amine, and represents a general method for the regioselective bromination of a substituted aminopyridine.[5]

- Materials & Setup:

- Starting Material: 5-chloro-pyridin-3-amine
- Reagent: Bromine (Br<sub>2</sub>)
- Solvent: Acetic Acid
- Base: Sodium Acetate
- Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator.
- Procedure:
  - Dissolve 6-chloropyridin-3-amine (1.0 eq.) and sodium acetate (2.0 eq.) in acetic acid in a round-bottom flask.
  - Cool the mixture in an ice bath.
  - Slowly add a solution of bromine (1.0 eq.) in acetic acid via a dropping funnel, maintaining the temperature below 10 °C.
  - After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring progress by TLC.
  - Upon completion, remove the acetic acid under reduced pressure using a rotary evaporator.
- Work-up and Purification:
  - Dissolve the residue in a suitable organic solvent like ethyl acetate.
  - Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (Na<sub>2</sub>CO<sub>3</sub>) solution, water, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate (MgSO<sub>4</sub>), filter, and concentrate in vacuo to yield the crude product.
  - If necessary, purify the product further by flash column chromatography on silica gel.

## Protocol 2: Generalized Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki coupling of **6-Bromo-5-chloropyridin-3-amine** with an arylboronic acid, a common step in synthesizing kinase inhibitors and other complex molecules.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Materials & Setup:

- Substrate: **6-Bromo-5-chloropyridin-3-amine** (1.0 eq.)
- Coupling Partner: Arylboronic acid (1.2-1.5 eq.)
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2-5 mol%) or PdCl<sub>2</sub>(dppf) (2-5 mol%).
- Base: Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or potassium phosphate (K<sub>3</sub>PO<sub>4</sub>) (2.0-3.0 eq.).
- Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
- Equipment: Schlenk flask or microwave vial, condenser, inert atmosphere setup (Nitrogen or Argon).

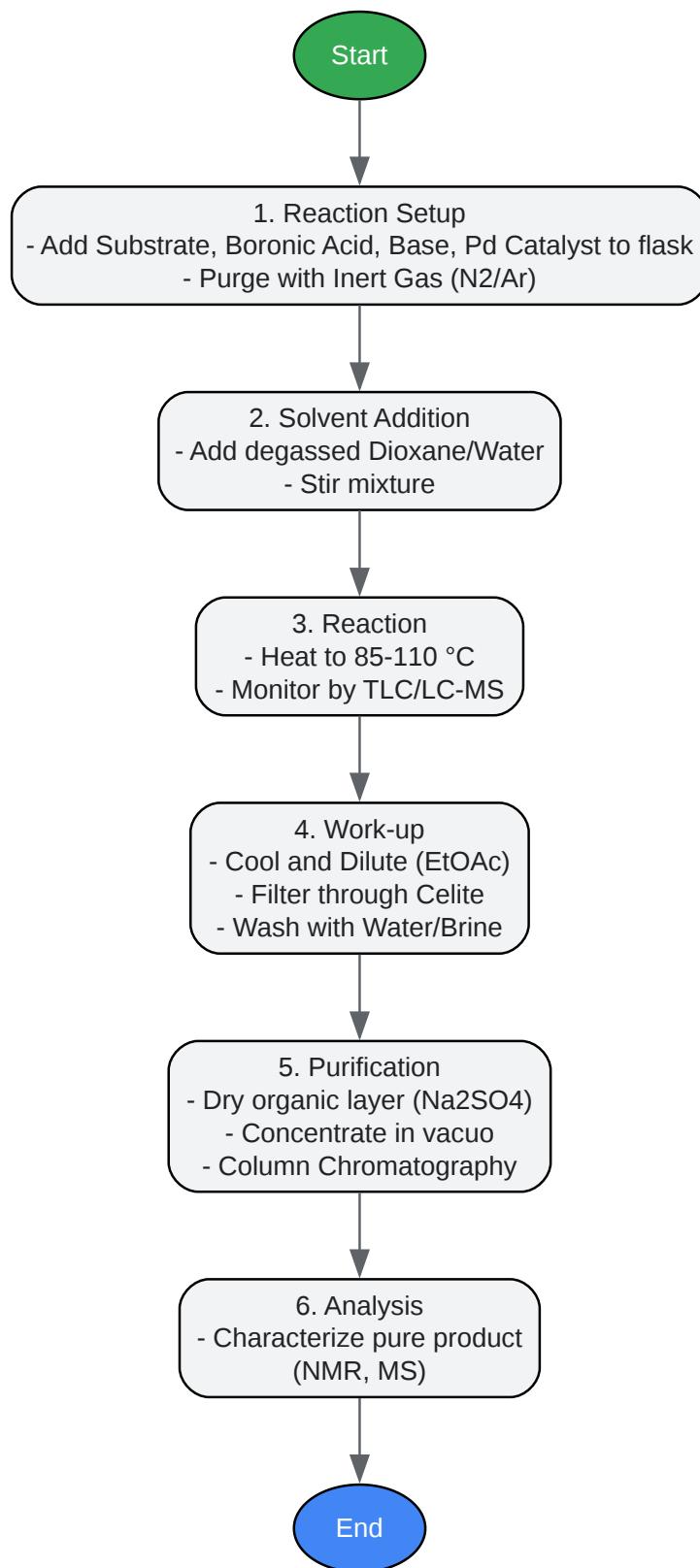
- Procedure:

- To a Schlenk flask, add **6-Bromo-5-chloropyridin-3-amine**, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.[\[7\]](#)
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[\[7\]](#)[\[8\]](#)
- Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

- Work-up and Purification:

- Cool the reaction mixture to room temperature and dilute with ethyl acetate.

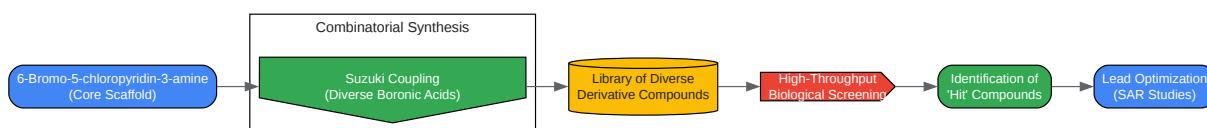
- Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[\[7\]](#)
- Concentrate the solution under reduced pressure.[\[7\]](#)
- Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[\[7\]](#)

[Click to download full resolution via product page](#)**Figure 2:** Generalized experimental workflow for Suzuki-Miyaura coupling.

# Applications in Drug Discovery

The **6-Bromo-5-chloropyridin-3-amine** scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile starting material for compounds targeting a range of diseases.<sup>[4]</sup>

- Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors.<sup>[3]</sup> By using Suzuki coupling at the 6-position, medicinal chemists can introduce various aryl and heteroaryl groups to probe the ATP-binding pocket of kinases implicated in oncology, such as CDK4/6 and GSK-3 $\beta$ .<sup>[3]</sup>
- Receptor Modulators: Derivatives have been investigated as potent ligands for various receptors, including neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for neurological and psychiatric disorders.<sup>[4]</sup>
- Scaffold for Library Synthesis: The predictable and selective reactivity of the C-Br bond allows for its use in parallel synthesis to rapidly generate libraries of related compounds. These libraries are then screened against various biological targets to identify novel hits for drug development programs.



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**Figure 3:** Role of the scaffold in a typical drug discovery pathway.

## Safety and Handling

According to GHS classifications, **6-Bromo-5-chloropyridin-3-amine** is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup> It can cause skin irritation and serious eye damage.<sup>[1]</sup> Therefore, appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**6-Bromo-5-chloropyridin-3-amine** is a high-value chemical intermediate for the pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly the selective reactivity of the C-Br bond in cross-coupling reactions, allows for its strategic incorporation into complex molecular designs. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage this versatile building block in the synthesis of novel, biologically active compounds.

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